molecular formula C12H16N2O2S B6430039 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole CAS No. 2097868-73-8

2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B6430039
CAS No.: 2097868-73-8
M. Wt: 252.33 g/mol
InChI Key: ACQMVDFIHULHOE-UHFFFAOYSA-N
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Description

2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole is a compound that belongs to the class of organic compounds known as isoindoles. Isoindoles are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring. This particular compound features a pyrrolidine-1-sulfonyl group attached to the isoindole structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindole derivatives with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the isoindole and pyrrolidine-1-sulfonyl moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-pyrrolidin-1-ylsulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-17(16,13-7-3-4-8-13)14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQMVDFIHULHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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